molecular formula C9H18N2O B1367610 N-propan-2-ylpiperidine-1-carboxamide

N-propan-2-ylpiperidine-1-carboxamide

Cat. No.: B1367610
M. Wt: 170.25 g/mol
InChI Key: HSDXWKJHUJMEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propan-2-ylpiperidine-1-carboxamide is a synthetic organic compound featuring a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a carboxamide group. The amide nitrogen is further modified with an isopropyl (propan-2-yl) group.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-propan-2-ylpiperidine-1-carboxamide

InChI

InChI=1S/C9H18N2O/c1-8(2)10-9(12)11-6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,10,12)

InChI Key

HSDXWKJHUJMEKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Carboxamides

Piperidine derivatives are common in pharmaceuticals due to their conformational flexibility and bioavailability. Key analogs include:

a) N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide
  • Structural Differences : Incorporates a phenyl group and a phenylethyl substituent on the piperidine ring, increasing aromaticity and steric bulk.
  • Implications : Enhanced lipophilicity compared to N-propan-2-ylpiperidine-1-carboxamide, likely improving blood-brain barrier penetration. Such modifications are typical in psychoactive substances, as seen in retrospective clinical sample analyses .
b) 1-(Cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
  • Structural Differences : Replaces the piperidine with an indole ring and adds a cyclobutylmethyl group.
  • Implications : The indole moiety may interact with serotonin receptors, suggesting divergent pharmacological targets compared to the simpler piperidine scaffold .

Azepane vs. Piperidine Derivatives

The compound 2-(piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide (from American Elements) shares the isopropyl carboxamide group but replaces the piperidine with azepane, a seven-membered ring.

  • Key Differences :
    • Ring Size : Azepane’s larger ring increases conformational flexibility but may reduce receptor binding specificity.
    • Synthetic Accessibility : Piperidine derivatives are generally easier to functionalize due to smaller ring strain.
  • Safety Data: Not available for this compound, highlighting a gap in comparative toxicology .

Triazolo-diazepine Analogs

4-(2-Chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine

  • Structural Differences : A polycyclic system with a triazolodiazepine core and chlorophenyl substituent.
  • Implications : The triazole and diazepine rings enhance metabolic stability but reduce solubility compared to the simpler carboxamide structure of this compound .

Comparative Data Table

Compound Core Structure Key Substituents Lipophilicity (LogP*) Potential Applications
This compound Piperidine Isopropyl carboxamide ~2.1 (estimated) CNS modulation, enzyme inhibition
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide Piperidine Phenyl, phenylethyl ~3.8 Psychoactive substances
2-(Piperidin-4-yl)-N-(propan-2-yl)azepane-1-carboxamide Azepane Isopropyl carboxamide ~2.5 (estimated) Research chemical (unspecified)
4-(2-Chlorophenyl)-...triazolo-diazepine Triazolo-diazepine Chlorophenyl, ethyl, methyl ~4.0 Anxiolytic/anticonvulsant analogs

Research Findings and Gaps

  • Pharmacological Profiles : Piperidine carboxamides with aromatic substituents (e.g., phenyl groups) show higher affinity for CNS receptors, but their safety margins remain poorly characterized .
  • Synthetic Challenges : Azepane derivatives require more complex synthesis routes, limiting their development compared to piperidine analogs .
  • Data Limitations : Experimental data on metabolic stability, toxicity, and binding affinities for this compound are scarce, necessitating further studies.

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